molecular formula C8H8BrN5 B5513332 5-bromo-N-(1H-1,2,4-triazol-1-ylmethyl)-2-pyridinamine

5-bromo-N-(1H-1,2,4-triazol-1-ylmethyl)-2-pyridinamine

Cat. No. B5513332
M. Wt: 254.09 g/mol
InChI Key: HYODDPGYAPMELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Bromo-N-(1H-1,2,4-triazol-1-ylmethyl)-2-pyridinamine involves multiple steps, including nucleophilic substitution, cycloaddition (click chemistry), and condensation reactions. For example, related compounds are synthesized using a systematic approach involving reduction, oxidation, nucleophilic addition, and condensation, showcasing the complex methods employed to create these molecules (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of related triazole and pyridine derivatives has been characterized through single-crystal X-ray diffraction analysis, demonstrating varied geometries and intramolecular interactions. For instance, studies have shown different dihedral angles between the triazole ring and adjacent aromatic systems, highlighting the structural diversity within this compound class (Gao et al., 2012).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical behaviors, including reactions with various acceptors and undergo transformations such as ring rearrangement and nucleophilic addition. The presence of bromo and triazole groups influences their reactivity, making them suitable for various organic transformations (Neverov et al., 2003).

Scientific Research Applications

  • Spectroscopic and Theoretical Studies : The compound 5-Bromo-2-(trifluoromethyl)pyridine, similar in structure to your compound of interest, has been characterized using spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Density functional theory (DFT) was applied for geometric structure optimization. This compound's non-linear optical properties were determined, and its interaction with pBR322 plasmid DNA and antimicrobial activities were also tested (Vural & Kara, 2017).

  • Extraction and Separation : A study involving 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine type compounds (closely related to your compound) demonstrated their ability to efficiently extract Am(III) from acidic solutions, showing significant selectivity and efficiency, thus indicating potential applications in nuclear waste management and material separation processes (Kolarik, Müllich, & Gassner, 1999).

  • Antimicrobial Activities : Various 1,2,4-triazole derivatives, including those structurally similar to 5-bromo-N-(1H-1,2,4-triazol-1-ylmethyl)-2-pyridinamine, have been synthesized and tested for their antimicrobial activities. These compounds exhibit a range of activities against different microbial strains, suggesting potential uses in developing new antimicrobial agents (El-Sayed, 2006).

  • Synthesis and Biological Evaluation : The synthesis of similar 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have been explored. These studies contribute to the understanding of the chemical synthesis process and biological evaluation of triazole derivatives (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

  • Pharmaceutical and Therapeutic Potential : Triazolo[1,5-a]pyridines, which share a similar core structure with your compound, have been synthesized and are known for their biological importance. These compounds were obtained through a metal-free oxidative N-N bond formation process, highlighting their potential in pharmaceutical and therapeutic applications (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).

properties

IUPAC Name

5-bromo-N-(1,2,4-triazol-1-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c9-7-1-2-8(11-3-7)12-6-14-5-10-4-13-14/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYODDPGYAPMELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1,2,4-triazol-1-ylmethyl)pyridin-2-amine

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